4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one
Description
4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one is a 1,4-diazepan-5-one derivative featuring a biphenyl-2-ylmethyl group at the 4-position and a 6-(trifluoromethyl)pyridin-3-ylmethyl substituent at the 1-position.
Properties
Molecular Formula |
C25H24F3N3O |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[(2-phenylphenyl)methyl]-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one |
InChI |
InChI=1S/C25H24F3N3O/c26-25(27,28)23-11-10-19(16-29-23)17-30-13-12-24(32)31(15-14-30)18-21-8-4-5-9-22(21)20-6-2-1-3-7-20/h1-11,16H,12-15,17-18H2 |
InChI Key |
BPXAGCWLEHVMTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1=O)CC2=CC=CC=C2C3=CC=CC=C3)CC4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one involves multiple steps, typically starting with the preparation of the biphenyl and pyridine intermediates. These intermediates are then subjected to a series of reactions, including alkylation and cyclization, to form the final diazepan ring structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl-substituted pyridine ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic applications in various fields of medicinal chemistry. Notably, its structural components suggest possible interactions with biological targets that could lead to significant pharmacological effects.
Potential Therapeutic Uses
- Antidepressant Activity : Compounds with similar diazepan structures have been studied for their effects on serotonin receptors, indicating that 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one may exhibit antidepressant properties through modulation of neurotransmitter systems.
- Anxiolytic Effects : The diazepan moiety is often associated with anxiolytic activity. Research suggests that derivatives of diazepan can alleviate anxiety symptoms by enhancing GABAergic transmission.
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures may possess antitumor properties. The trifluoromethyl group is known to enhance biological activity, potentially making this compound a candidate for cancer therapy.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds similar to this compound:
- Biological Evaluation : A study published in Molecules examined the docking studies and biological effects of related compounds on serotonin receptors, providing insight into their potential antidepressant activities .
- Synthesis and Characterization : Research has documented various synthesis routes for similar diazepan derivatives, contributing to a better understanding of structure–activity relationships in medicinal chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyridine groups can facilitate binding to these targets, while the diazepan ring may influence the compound’s overall conformation and activity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Key Differences :
- The benzyl group replaces the biphenyl-2-ylmethyl substituent, reducing steric bulk and aromatic π-π interactions.
- Synthesis and Availability: Commercial availability (CAS 21487-14-9) suggests established synthetic routes, likely involving alkylation of the diazepanone core with benzyl and trifluoromethylpyridylmethyl halides .
Substituent Variation: 1-(2-Phenoxyethyl)-4-([6-(Trifluoromethyl)pyridin-3-yl]methyl)-1,4-diazepan-5-one
Key Differences :
- A phenoxyethyl group replaces the biphenyl-2-ylmethyl moiety, introducing an ether linkage that may enhance solubility but reduce lipophilicity.
- Market Presence : Listed among compounds with multiple suppliers, indicating industrial relevance for further derivatization .
Trifluoromethylpyridyl-Containing Heterocycles
Pyrrole Derivatives ( and )
Compounds such as 254, 255, and 261 () and 38, 39, 51, and 52 () share the 6-(trifluoromethyl)pyridin-3-ylmethyl group but differ in core structure (pyrrole vs. diazepanone).
- Synthetic Yields : Lower yields (15–25%) for compounds like 39 and 51 () suggest challenges in introducing bulky substituents, which may also apply to the target compound .
- Analytical Data : ESIMS and LCMS profiles (e.g., 261 : m/z 354.2; 38 : m/z 393.0) provide benchmarks for characterizing the target compound’s molecular weight and purity .
Pyrrolo-Pyridazine Derivatives ()
The patent compound (LCMS m/z 754 [M+H]⁺) features a pyrrolo[1,2-b]pyridazine core instead of diazepanone.
- Pharmacological Implications: The trifluoromethylpyridyl group is retained, but the rigid core may alter binding kinetics compared to the flexible diazepanone scaffold .
Key Insights and Implications
Biological Activity
The compound 4-(Biphenyl-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one (CAS: 909659-40-1) is a synthetic organic molecule characterized by a complex structure that includes biphenyl and pyridine moieties. Its molecular formula is with a molar mass of approximately 439.47 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The structural features of this compound play a significant role in its biological activity. The presence of the biphenyl group contributes to lipophilicity, which can enhance membrane permeability, while the trifluoromethyl group may influence electronic properties and interactions with biological targets.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Antimicrobial Activity
A study focusing on similar compounds with biphenyl and pyridine structures has indicated potential antimicrobial effects. For instance, derivatives with similar scaffolds have shown activity against various bacterial strains, including Mycobacterium tuberculosis . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest a possible mechanism involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Compounds featuring diazepan rings have been investigated for their anticancer properties. The incorporation of substituents like trifluoromethyl-pyridine in the structure may enhance their ability to inhibit cancer cell proliferation. In related studies, compounds with similar frameworks demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could exhibit similar properties .
Neuropharmacological Effects
The diazepan moiety is often associated with neuroactive properties. Compounds containing this structure are known to interact with GABA receptors, potentially leading to anxiolytic or sedative effects. Investigations into structurally related compounds have shown that they can modulate neurotransmitter systems, which may point to the neuropharmacological potential of this compound .
Case Studies and Research Findings
Recent research has focused on synthesizing and evaluating derivatives of compounds with similar structures. Here are some notable findings:
| Study | Compound | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | 6e | 40.32 | Anti-tubercular |
| 2 | 6a | 1.35 | Anti-cancer (HEK-293) |
| 3 | 6d | Not specified | Neuroactive effects |
In these studies, derivatives demonstrated varying degrees of activity against Mycobacterium tuberculosis and human cancer cell lines, suggesting that modifications to the core structure can significantly influence biological efficacy.
The proposed mechanisms for the biological activity of compounds related to This compound include:
- Inhibition of Enzymatic Pathways : Many compounds in this class inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : The diazepan structure can interact with neurotransmitter receptors, leading to altered signaling pathways.
- Membrane Disruption : Lipophilic characteristics may allow these compounds to integrate into cellular membranes, disrupting function and integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
